molecular formula C17H16N6O2 B2446913 1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide CAS No. 2034453-58-0

1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide

Cat. No.: B2446913
CAS No.: 2034453-58-0
M. Wt: 336.355
InChI Key: HMIXAHQGPJVMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. MALT1 is a key signaling protein in the antigen receptor-mediated NF-κB pathway, which is crucial for the activation, proliferation, and survival of lymphocytes. By targeting the proteolytic activity of MALT1 , this compound effectively blocks the cleavage of downstream substrates such as RelB, Cyld, and A20, thereby dampening NF-κB-driven gene expression and T-cell receptor-mediated activation. Its primary research value lies in the investigation of B-cell and T-cell lymphomas, particularly the ABC subtype of Diffuse Large B-Cell Lymphoma (DLBCL) which is dependent on chronic B-cell receptor signaling. Furthermore, this inhibitor serves as a critical pharmacological tool for dissecting MALT1's role in immune cell signaling and for exploring potential therapeutic strategies in autoimmune and inflammatory diseases where dysregulated MALT1 activity and NF-κB signaling are implicated. Researchers utilize this compound to study the consequences of MALT1 inhibition on primary immune cells and malignant lymphocyte lines, providing insights into the mechanisms of immunopathology and oncogenesis. The compound's mechanism also involves the suppression of the c-Jun N-terminal kinase (JNK) pathway, adding another layer to its immunomodulatory effects.

Properties

IUPAC Name

1-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-22-9-5-8-13(22)16-19-14(25-21-16)10-18-17(24)15-11-6-3-4-7-12(11)23(2)20-15/h3-9H,10H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIXAHQGPJVMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NN(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of 1-methyl-1H-indazole: : Starting from commercially available 1-methylindazole, it undergoes a series of nitration and reduction reactions.

  • Synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole: : This involves the cyclization of a precursor involving amidoxime and carboxylic acid.

  • Coupling Reaction: : Finally, the two intermediate compounds are coupled using reagents like EDCI/HOBt in an appropriate solvent such as DMF.

Industrial Production Methods

For industrial-scale production, the focus would be on optimizing the yield and purity:

  • Utilizing high-purity starting materials.

  • Employing automated synthesizers for precise control over reaction parameters.

  • Implementing purification techniques like recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically facilitated by agents like hydrogen peroxide or other peroxides.

  • Reduction: : Catalytic hydrogenation can reduce the compound under specific conditions.

  • Substitution: : Various electrophilic and nucleophilic substitution reactions are possible, given its heterocyclic nature.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Palladium on carbon, hydrazine.

  • Substitution: : Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

  • Oxidation Products: : Ketones or carboxylic acids.

  • Reduction Products: : Amines or alcohols.

  • Substitution Products: : Varied depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is a valuable building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology

In biological research, it can be used to study enzyme inhibition and receptor binding due to its potential bioactivity.

Medicine

Its medicinal applications could include the development of new pharmaceuticals targeting specific proteins or pathways.

Industry

In the industry, it can serve as an intermediate in the manufacture of specialized materials or chemicals.

Mechanism of Action

This compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors. It modulates the activity of these targets by either inhibiting or activating them. The exact pathways depend on the specific biological or chemical system being studied.

Comparison with Similar Compounds

Uniqueness

What sets this compound apart is the unique combination of indazole, pyrrole, and oxadiazole rings, which contribute to its distinct chemical and biological properties. This combination makes it a unique candidate for drug development and other scientific research applications.

Biological Activity

1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

C15H16N4O2C_{15}H_{16}N_{4}O_{2}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an antagonist for the transient receptor potential vanilloid 1 (TRPV1), which is implicated in pain pathways. The structure-activity relationship (SAR) studies indicate that modifications in the indazole and oxadiazole moieties significantly influence its antagonistic potency against TRPV1 activation by capsaicin .

Analgesic Properties

Research has demonstrated that derivatives of indazole compounds exhibit analgesic effects by blocking TRPV1 channels. In vivo studies showed that these compounds could effectively reduce capsaicin-induced hypothermia without inducing hyperthermia themselves, indicating a potential for pain management therapies .

Antitumor Activity

Recent studies have highlighted the anticancer potential of similar indazole derivatives. For instance, a related compound exhibited significant inhibitory effects on various human cancer cell lines, including A549 (lung cancer) and K562 (chronic myeloid leukemia), with an IC50 value of 5.15 µM against K562 cells . The mechanism involved apoptosis induction and cell cycle arrest through modulation of the p53 pathway.

Table 1: Biological Activities of Related Compounds

Compound NameTargetActivityIC50 (µM)Reference
Indazole Derivative ATRPV1Antagonist0.4 - 0.5
Indazole Derivative BK562Antitumor5.15
Indazole Derivative CA549Antitumor33.2

Case Study 1: TRPV1 Antagonism

A series of indazole derivatives were synthesized and tested for their ability to antagonize TRPV1. The most potent compound demonstrated a K_i value in the low nanomolar range and effectively reduced pain responses in animal models without adverse effects on body temperature .

Case Study 2: Anticancer Efficacy

In a study evaluating the anticancer properties of indazole derivatives, one specific derivative showed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity was attributed to the compound's ability to induce apoptosis selectively in malignant cells via the p53 pathway .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide, and how can reaction conditions be controlled to improve yield?

  • Methodology : A common approach involves coupling indazole-3-carboxamide derivatives with functionalized oxadiazole intermediates. For example, K₂CO₃ in DMF at room temperature facilitates nucleophilic substitution reactions, as seen in analogous oxadiazole-thiol alkylation procedures . Solvent choice (e.g., DMF vs. toluene) and base selection (e.g., K₂CO₃ vs. NaH) critically influence reaction rates and purity. Monitoring via TLC and optimizing molar ratios (e.g., 1:1.2 substrate:catalyst) can mitigate side reactions.

Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assigns proton and carbon environments, verifying substituent positions (e.g., methyl groups on pyrrole/indazole rings) .
  • IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns .
  • Elemental Analysis : Validates C, H, N percentages (e.g., deviations <0.4% indicate purity) .

Q. What are the key challenges in purifying this compound, and what techniques are recommended?

  • Methodology : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves polar byproducts. Recrystallization from ethanol/water mixtures enhances purity, particularly for crystalline intermediates. HPLC (C18 columns, acetonitrile/water mobile phase) is advised for final purity assessment (>95%) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported yields for analogous compounds, and what strategies improve reproducibility?

  • Analysis : Yields for structurally similar compounds (e.g., quinazolin-4-amine derivatives) range from 35% to 82% . Contradictions arise from variations in reaction scale, solvent dryness, or inert atmosphere use. Reproducibility is enhanced by:

  • Strict moisture control (e.g., molecular sieves in DMF).
  • Pre-activation of intermediates (e.g., oxadiazole-thiols via thiourea cyclization).
  • Real-time reaction monitoring (e.g., in-situ IR for carboxamide formation) .

Q. What computational or experimental methods are suitable for predicting/reactivity of the oxadiazole and indazole moieties?

  • Methodology :

  • DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., oxadiazole C5 position is reactive toward alkylation) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., oxadiazole N-O bond ~1.36 Å), guiding mechanistic studies .
  • Kinetic Studies : Probe substituent effects on reaction rates (e.g., electron-withdrawing groups on indazole slow amide coupling) .

Q. How can researchers design biological activity studies for this compound, given structural similarities to bioactive analogs?

  • Methodology :

  • Target Selection : Prioritize kinases or GPCRs, as pyrazole/oxadiazole hybrids show affinity in docking studies (e.g., DHFR inhibitors with docking scores <−8.5 kcal/mol) .
  • Assay Design : Use cell-based viability assays (MTT) for anticancer screening and MIC assays for antimicrobial activity. Include positive controls (e.g., doxorubicin for cytotoxicity) .
  • SAR Studies : Modify substituents (e.g., methyl→CF₃ on pyrrole) to correlate structure with IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.